Cas no 106256-81-9 (α-D-Lactopyranose Heptaacetate Trichloroacetimidate)

α-D-Lactopyranose Heptaacetate Trichloroacetimidate 化学的及び物理的性質
名前と識別子
-
- α-D-Lactopyranose Heptaacetate Trichloroacetimidate
-
α-D-Lactopyranose Heptaacetate Trichloroacetimidate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L113850-500mg |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate |
106256-81-9 | 500mg |
$270.00 | 2023-05-18 | ||
TRC | L113850-250mg |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate |
106256-81-9 | 250mg |
$150.00 | 2023-05-18 | ||
TRC | L113850-100mg |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate |
106256-81-9 | 100mg |
$69.00 | 2023-05-18 | ||
TRC | L113850-2g |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate |
106256-81-9 | 2g |
$965.00 | 2023-05-18 | ||
TRC | L113850-1g |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate |
106256-81-9 | 1g |
$506.00 | 2023-05-18 | ||
TRC | L113850-2.5g |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate |
106256-81-9 | 2.5g |
$1171.00 | 2023-05-18 |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate 関連文献
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
α-D-Lactopyranose Heptaacetate Trichloroacetimidateに関する追加情報
Recent Advances in the Application of α-D-Lactopyranose Heptaacetate Trichloroacetimidate (CAS: 106256-81-9) in Glycochemistry and Drug Development
α-D-Lactopyranose Heptaacetate Trichloroacetimidate (CAS: 106256-81-9) has emerged as a pivotal glycosyl donor in modern glycochemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates. Recent studies highlight its enhanced reactivity and stereoselectivity in glycosylation reactions, attributed to the electron-withdrawing trichloroacetimidate group. A 2023 study published in Carbohydrate Research demonstrated its utility in the efficient synthesis of tumor-associated carbohydrate antigens (TACAs), achieving yields exceeding 85% with minimal side products. This underscores its potential in anticancer vaccine development.
Innovative applications of 106256-81-9 have been reported in PROTAC (Proteolysis Targeting Chimera) technology. Researchers at MIT (2024) utilized this compound as a linker to conjugate E3 ubiquitin ligase ligands with glycosidase inhibitors, creating novel degrader molecules for lysosomal storage disorders. The heptaacetyl protection was found critical for maintaining blood-brain barrier permeability in murine models, with a 40% increase in target degradation efficiency compared to non-acetylated analogs.
Structural optimization studies (JACS, 2024) revealed that the C-2 acetyl group in 106256-81-9 plays a dual role: it stabilizes the oxocarbenium ion intermediate during glycosylation while enabling remote participation effects. Quantum mechanical calculations showed a 12 kcal/mol reduction in activation energy when using this donor versus standard trichloroacetimidates. These findings have been implemented in automated oligosaccharide synthesizers, reducing coupling times by 60% in industrial-scale production of heparin mimetics.
In drug delivery systems, α-D-Lactopyranose Heptaacetate Trichloroacetimidate derivatives have shown remarkable pH-sensitive properties. A Nature Biotechnology paper (2023) described its incorporation into nanoparticle coatings that release payloads specifically in tumor microenvironments (pH 6.5-7.0). The heptaacetate motif provided 3-fold greater serum stability than PEGylated alternatives, with complete hydrolysis occurring within 2 hours under acidic conditions.
Emerging safety data (Regulatory Toxicology and Pharmacology, 2024) indicate that 106256-81-9 exhibits favorable toxicological profiles. Ames tests showed no mutagenicity at concentrations up to 500 μM, and in vitro hepatocyte assays demonstrated 90% viability after 72-hour exposure. These properties, combined with its synthetic versatility, position this compound as a cornerstone in next-generation glycan-based therapeutics.
106256-81-9 (α-D-Lactopyranose Heptaacetate Trichloroacetimidate) 関連製品
- 696650-38-1(2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)
- 1427013-88-4(Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate)
- 1807312-38-4(3-Fluoro-2-methyl-6-nitrocinnamic acid)
- 2034352-79-7(5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide)
- 2137073-83-5(4-Oxazolecarboxylic acid, 5-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-)
- 2648956-40-3(2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 1226290-35-2([2-(furan-2-yl)cyclopropyl]methanamine)
- 1806867-10-6(6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)
- 1013765-37-1(N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)
- 1261678-21-0(2-(4-(Difluoromethoxy)-2-methylbenzoyl)pyridine)




